molecular formula C14H15N3O2 B8128683 2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide

2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide

Cat. No.: B8128683
M. Wt: 257.29 g/mol
InChI Key: XJQAZJMKIUUBLH-UHFFFAOYSA-N
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Description

2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide is an organic compound that features a pyrazole ring substituted with a formylphenyl group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with formylphenyl group: The pyrazole ring is then reacted with 4-formylbenzaldehyde under suitable conditions to introduce the formylphenyl group.

    Attachment of the dimethylacetamide moiety: Finally, the compound is reacted with N,N-dimethylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of bases or acids as catalysts.

Major Products

    Oxidation: 2-[4-(4-Carboxyphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide.

    Reduction: 2-[4-(4-Hydroxyphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding or covalent interactions, while the pyrazole ring can engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-diethylacetamide: Similar structure but with diethylacetamide instead of dimethylacetamide.

    2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylpropionamide: Similar structure but with a propionamide moiety.

Uniqueness

2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[4-(4-formylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16(2)14(19)9-17-8-13(7-15-17)12-5-3-11(10-18)4-6-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQAZJMKIUUBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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